molecular formula C20H17N3O3 B2991093 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705838-95-4

1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2991093
CAS RN: 1705838-95-4
M. Wt: 347.374
InChI Key: BNPKUDGKZOYRMP-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a benzimidazole core . Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole. It is an important pharmacophore and privileged structure in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .

Scientific Research Applications

Sigma Ligand Applications

Spiro[isobenzofuran-1,3'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands, demonstrating affinity and selectivity for sigma receptors. These compounds, including variations with benzofuran and benzopyran derivatives, show significant potential due to their selective affinity for sigma 2 binding sites over sigma 1, indicating their utility in research into sigma receptor-mediated pharmacology. The structural modifications of these ligands reveal the importance of N-substituents and benzene ring substituents in determining affinity and selectivity, suggesting their application in designing selective sigma 2 receptor ligands with potential therapeutic implications (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Compounds related to "1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" have been explored for their potential as central nervous system agents. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] was motivated by their structural similarity to known antidepressants, leading to the investigation of their pharmacological properties. These studies have identified compounds with marked inhibition of tetrabenazine-induced ptosis, a characteristic associated with antidepressant activity, pointing to their potential use in CNS disorders (Bauer et al., 1976).

Synthetic Applications

The structural complexity and unique properties of spiro[isobenzofuran-1,3'-piperidines] derivatives have made them subjects of synthetic chemistry research, aiming to develop new methodologies for their preparation. This includes exploring different synthetic routes and reaction conditions to achieve novel compounds with potential applications in medicinal chemistry and drug discovery. For instance, novel routes for synthesizing spiro-isobenzofuran compounds via condensation and oxidation reactions under mild conditions have been developed, expanding the toolkit for constructing complex spirocyclic structures (Mousavi et al., 2020).

properties

IUPAC Name

1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18(13-6-7-16-17(10-13)22-12-21-16)23-9-3-8-20(11-23)15-5-2-1-4-14(15)19(25)26-20/h1-2,4-7,10,12H,3,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPKUDGKZOYRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC4=C(C=C3)N=CN4)C5=CC=CC=C5C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

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